4,4'-Methylenebis(2,6-DI-tert-butylphenol)

Description

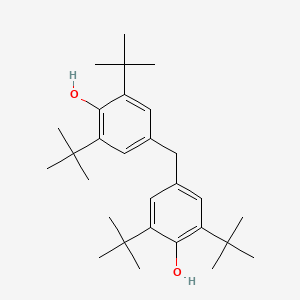

4,4'-Methylenebis(2,6-di-tert-butylphenol) is a synthetic organic compound with the chemical formula C₂₉H₄₄O₂. It is structurally classified as a bisphenol, meaning it consists of two phenol (B47542) rings linked by a methylene (B1212753) bridge (-CH₂-). A key feature of its molecular architecture is the presence of two bulky tert-butyl groups attached to each phenol ring at the positions ortho to the hydroxyl (-OH) group. This specific arrangement defines it as a sterically hindered phenolic antioxidant, a class of compounds pivotal in industrial and materials science. nih.gov

The synthesis of this compound is typically achieved through the acid-catalyzed condensation reaction between 2,6-di-tert-butylphenol (B90309) and formaldehyde (B43269). Its molecular structure is central to its function, providing high thermal stability and low volatility, which are desirable properties for its applications. In research, it is often referred to by various synonyms, including Antioxidant 702. nih.govhaz-map.com

Chemical and Physical Properties of 4,4'-Methylenebis(2,6-di-tert-butylphenol)

| Property | Value |

| IUPAC Name | 2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenol |

| CAS Number | 118-82-1 |

| Molecular Formula | C₂₉H₄₄O₂ |

| Molecular Weight | 424.67 g/mol |

| Melting Point | 153-159 °C |

| Boiling Point | 217 °C at 1 hPa / 289 °C at 40 mm Hg |

| Appearance | Light yellow or white crystalline powder |

| Solubility in Water | <0.0001 g/L |

Data sourced from multiple references. haz-map.comunilongindustry.comchemicalbook.comchemicalbook.comsigmaaldrich.comnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O2/c1-26(2,3)20-14-18(15-21(24(20)30)27(4,5)6)13-19-16-22(28(7,8)9)25(31)23(17-19)29(10,11)12/h14-17,30-31H,13H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWVSAYEQPLWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022411 | |

| Record name | 4,4'-Methylenebis(2,6-di-t-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, White or yellow powder; [Alfa Aesar MSDS] | |

| Record name | Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2,6-di-tert-butylphenol) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118-82-1 | |

| Record name | 4,4′-Methylenebis[2,6-di-tert-butylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(2,6-di-tert-butylphenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimox M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2,6-di-t-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',6,6'-tetra-tert-butyl-4,4'-methylenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2,6-DI-TERT-BUTYLPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37N5K66648 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 4,4 Methylenebis 2,6 Di Tert Butylphenol

Catalytic Synthesis Approaches

The synthesis of 4,4'-Methylenebis(2,6-di-tert-butylphenol) can be efficiently achieved through various catalytic methods. These approaches utilize both heterogeneous and acidic catalysts to promote the desired chemical transformations, often under mild and environmentally benign conditions.

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation and potential for recycling. In the synthesis of related bisphenolic compounds, novel heterogeneous catalytic systems have been developed. For instance, one study devised a system for the synthesis of 4,4′-bis-(2,6-di-t-butylphenol), a structurally similar antioxidant. researchgate.net This system featured a hydrophobic phenolate (B1203915) layer on the catalyst surface, which was found to provide high catalytic activity. researchgate.net The principles of using a solid catalyst with tailored surface properties to facilitate the reaction between phenolic precursors in a different phase are central to this approach. Such systems can reduce production costs and environmental impact by simplifying the purification process and allowing for catalyst reuse. researchgate.netgoogle.com

Acidic Catalysis (e.g., H-mont-mediated transformations)

Acid-catalyzed reactions are a cornerstone of organic synthesis. Montmorillonite clays (B1170129), particularly in their proton-exchanged form (H-mont), have emerged as effective, reusable, and green solid acid catalysts for a variety of organic reactions. jocpr.comresearchgate.net These layered aluminosilicates possess both Brønsted and Lewis acidic sites, making them versatile catalysts. jocpr.com

The synthesis of 4,4'-Methylenebis(2,6-di-tert-butylphenol) can be achieved via an H-mont-mediated transformation. The general procedure involves reacting the phenolic precursor with a methylene (B1212753) source in an anhydrous solvent, such as dichloromethane, in the presence of H-mont catalyst. chemicalbook.com The reaction typically proceeds at ambient temperature until the starting material is consumed. chemicalbook.com The key advantages of this method include mild reaction conditions, high yields, and a simple work-up that involves filtering off the solid catalyst. jocpr.comchemicalbook.com

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | H-montmorillonite (H-mont) | chemicalbook.com |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | chemicalbook.com |

| Temperature | 25 °C (Room Temperature) | chemicalbook.com |

| Work-up | Filtration to remove catalyst | jocpr.comchemicalbook.com |

Condensation Reactions in Bisphenol Synthesis

Condensation reactions are fundamental to the formation of bisphenols, where two phenol (B47542) units are linked by a bridging group. The synthesis of 4,4'-Methylenebis(2,6-di-tert-butylphenol) is a classic example of this reaction type.

Formaldehyde (B43269) Condensation with Phenolic Precursors

The primary route for synthesizing 4,4'-Methylenebis(2,6-di-tert-butylphenol) involves the condensation of 2,6-di-tert-butylphenol (B90309) with formaldehyde. This reaction is an electrophilic aromatic substitution. Typically, under acidic conditions, formaldehyde is protonated to form a highly reactive electrophile, which then attacks the electron-rich aromatic ring of the 2,6-di-tert-butylphenol. The substitution occurs at the para position relative to the hydroxyl group, which is activated by the hydroxyl group and sterically accessible. A second molecule of the phenol then reacts with the resulting benzyl (B1604629) alcohol intermediate to form the final methylene-bridged bisphenol product. This condensation is a common strategy for producing various bisphenols and related compounds. mdpi.comgoogle.com

Synthesis of Novel Derivatives and Coordination Compounds

The bifunctional nature of 4,4'-Methylenebis(2,6-di-tert-butylphenol), with its two phenolic hydroxyl groups, makes it an excellent ligand for creating novel coordination compounds and derivatives.

Metal Alkoxide Derivatives and their Coordination Behavior

The coordination behavior of 4,4'-Methylenebis(2,6-di-tert-butylphenol), sometimes referred to as H₂-4DBP in coordination chemistry, has been investigated with a series of metal alkoxides and metal alkyls. tandfonline.comtandfonline.com These studies have led to the isolation and characterization of various di-substituted, bridged coordination compounds. tandfonline.comtandfonline.com

The reaction of H₂-4DBP with Group 4 metal alkoxides, such as those of titanium (Ti), zirconium (Zr), and hafnium (Hf), yields dinuclear complexes where the 4DBP ligand bridges two metal centers. tandfonline.comtandfonline.comlookchem.com Similarly, reactions with metal alkyls of zinc (Zn), magnesium (Mg), and aluminum (Al) also produce stable, di-substituted species that retain their structure in solution. tandfonline.comtandfonline.com X-ray diffraction studies of these compounds confirm the bridging nature of the 4DBP ligand and its ability to coordinate with a diverse range of metal centers. tandfonline.comtandfonline.com

| Metal Center (M) | Reactant Type | Ancillary Ligands (R or OR) | Resulting Derivative Formula | Reference |

|---|---|---|---|---|

| Ti | Metal Alkoxide | OBut (tert-Butoxide) | [(OBut)₃Ti]₂(µ-4DBP) | tandfonline.comtandfonline.com |

| Ti | Metal Alkoxide | ONep (Neopentoxide) | [(ONep)₃Ti]₂(µ-4DBP) | tandfonline.comtandfonline.com |

| Zr | Metal Alkoxide | OBut (tert-Butoxide) | [(OBut)₃Zr]₂(µ-4DBP) | tandfonline.comtandfonline.com |

| Hf | Metal Alkoxide | OBut (tert-Butoxide) | [(OBut)₃Hf]₂(µ-4DBP) | tandfonline.comtandfonline.com |

| Zn | Metal Alkyl | Et (Ethyl), py (Pyridine) | [(py)₂(Et)Zn]₂(µ-4DBP) · py | tandfonline.comtandfonline.com |

| Mg | Metal Alkyl | Br (Bromo), THF (Tetrahydrofuran) | [(THF)₃(Br)Mg]₂(µ-4DBP) | tandfonline.comtandfonline.com |

| Al | Metal Alkyl | CH₃ (Methyl), py (Pyridine) | [(py)(CH₃)₂Al]₂(µ-4DBP) | tandfonline.comtandfonline.com |

| Al | Metal Alkyl | Et (Ethyl), py (Pyridine) | [(py)(Et)₂Al]₂(µ-4DBP) | tandfonline.comtandfonline.com |

Metal Alkyl Derivatives and their Coordination Behavior

The coordination behavior of 4,4'-Methylenebis(2,6-di-tert-butylphenol), referred to as H₂-4DBP, has been investigated with various metal alkyls, leading to the formation of di-substituted species. tandfonline.comlookchem.com The H₂-4DBP ligand is of particular interest due to several structural features: the sterically hindering tert-butyl groups in the ortho position help minimize oligomerization, and the para linkage between the phenolic rings prevents the ligand from chelating to a single metal center. lookchem.com

Studies have shown that H₂-4DBP acts as a bridging ligand, capable of binding to a variety of metal centers. tandfonline.comlookchem.com This bridging nature is a consistent feature across different metal alkyl derivatives. tandfonline.com The flexibility of the ligand and the orientation of its para-hydroxyl groups allow for ready substitution on both reactive -OH sites. lookchem.com

Research has led to the isolation and characterization of several metal alkyl derivatives of this compound. Solution-state NMR studies indicate that the structures of these complexes are retained in solution. tandfonline.comlookchem.com Thermal analyses have also shown that the 4DBP ligand is preferentially lost during heating. tandfonline.comtandfonline.com

The following table summarizes some of the isolated metal alkyl derivatives of 4,4'-Methylenebis(2,6-di-tert-butylphenol).

Table 1: Metal Alkyl Derivatives of 4,4'-Methylenebis(2,6-di-tert-butylphenol)

| Metal Center | Alkyl/Other Group (R) | Complex Formula | Reference |

|---|---|---|---|

| Zinc (Zn) | Ethyl (Et) | [(py)₂(Et)Zn]₂(µ-4DBP) · py | tandfonline.com |

| Magnesium (Mg) | Bromo (Br) | [(THF)₃(Br)Mg]₂(µ-4DBP) | tandfonline.com |

| Aluminum (Al) | Methyl (CH₃) | [(py)(CH₃)₂Al]₂(µ-4DBP) | tandfonline.com |

| Aluminum (Al) | Ethyl (Et) | [(py)(Et)₂Al]₂(µ-4DBP) | tandfonline.com |

Note: py = pyridine, THF = tetrahydrofuran

Hindered Phenolic Compounds for Enhanced Functionality

4,4'-Methylenebis(2,6-di-tert-butylphenol) belongs to a class of compounds known as hindered phenols. welltchemicals.comvinatiorganics.com These molecules are characterized by the presence of bulky alkyl groups, such as tert-butyl groups, at the ortho positions relative to the hydroxyl (-OH) group on the benzene (B151609) ring. vinatiorganics.comnih.gov This specific molecular structure is the key to their enhanced functionality, primarily as antioxidants. welltchemicals.comvinatiorganics.com

The primary mechanism of action for hindered phenolic antioxidants is their ability to act as free radical scavengers. vinatiorganics.com Oxidative degradation of materials like polymers, lubricants, and fuels proceeds through free radical chain reactions. vinatiorganics.comphantomplastics.com Hindered phenols interrupt this process by donating the hydrogen atom from their phenolic hydroxyl group to neutralize highly reactive free radicals. vinatiorganics.comnih.gov The bulky tert-butyl groups provide steric hindrance, which serves two purposes: it makes it difficult for radicals to directly attack the phenolic group, and it stabilizes the resulting phenoxyl radical, preventing it from initiating new degradation chains. vinatiorganics.comvinatiorganics.com

Mechanistic Investigations of Antioxidant Activity

Free Radical Scavenging Mechanisms

The primary antioxidant function of 4,4'-Methylenebis(2,6-di-tert-butylphenol) involves the donation of a hydrogen atom from its hydroxyl (-OH) groups to neutralize damaging free radicals, thereby terminating oxidative chain reactions. nih.govvinatiorganics.com The efficiency of this process is governed by several structural features.

The structure of 4,4'-Methylenebis(2,6-di-tert-butylphenol) is characterized as a "hindered phenol (B47542)." This is due to the presence of two bulky tertiary-butyl groups positioned ortho (adjacent) to each hydroxyl group on the phenolic rings. nih.govvinatiorganics.com This steric hindrance serves two critical functions in radical inhibition:

Protection of the Hydroxyl Group : The bulky tert-butyl groups physically obstruct the hydroxyl group, making it less accessible for reactions with other molecules while allowing it to effectively target and neutralize smaller, highly reactive free radicals. vinatiorganics.com

The electron-donating nature of the tert-butyl groups also increases the electron density on the hydroxyl group, which facilitates the hydrogen atom donation process that is central to its antioxidant activity. nih.gov

These investigations revealed that despite having a similar O-H bond dissociation enthalpy (BDE)—a measure of the energy required to break the bond—4,4'-Methylenebis(2,6-di-tert-butylphenol) is a significantly less effective antioxidant than its ortho-bisphenol counterparts. capes.gov.brunibo.it The superior activity of ortho-bisphenols is attributed to the stabilization of the resulting phenoxy radical through the formation of an intramolecular hydrogen bond between the remaining hydroxyl group and the oxygen radical center. capes.gov.brresearchgate.netunibo.it The para linkage in 4,4'-Methylenebis(2,6-di-tert-butylphenol) prevents such intramolecular hydrogen bonding between the two rings, resulting in lower radical scavenging efficiency compared to its ortho-isomers. capes.gov.brunibo.it

A key aspect of the stabilizing action of 4,4'-Methylenebis(2,6-di-tert-butylphenol) is its ability to be readily oxidized to 3,3ʹ,5,5ʹ-tetra-tert-butyl-4,4ʹ-diphenoquinone (DPQ). researchgate.net Research suggests that the high stabilizing potential of the parent compound is linked to the formation of an equilibrium system with DPQ during the thermal oxidation of polymers. researchgate.net In this system, both the original bisphenol and its oxidized quinone form participate in the inhibition of thermo-oxidative degradation. researchgate.net

Comparative Antioxidant Efficacy

The performance of 4,4'-Methylenebis(2,6-di-tert-butylphenol) as an antioxidant is often evaluated by comparing its ability to preserve the physical properties of materials under oxidative stress against that of other commercial antioxidants.

Studies comparing 4,4'-Methylenebis(2,6-di-tert-butylphenol), also referred to as bisphenol (BP), with the widely used industrial antioxidant AO-2246 (2,2ʹ-methylenebis(4-methyl-6-tert-butylphenol)) have demonstrated its high efficacy. In tests on butyl rubber aged at 140°C, BP was found to be superior to AO-2246 in maintaining the material's Mooney viscosity, a key indicator of polymer degradation. researchgate.net Similarly, in SKI-3 polyisoprene rubber, BP showed significantly better performance than AO-2246 after accelerated aging. researchgate.net

Butylated hydroxytoluene (BHT) is another common sterically hindered phenolic antioxidant. diva-portal.org While both compounds operate on the principle of radical scavenging via a hindered phenolic structure, direct comparative performance data from the reviewed research is not available.

| Antioxidant | Mooney Viscosity Before Ageing (nominal units) | Mooney Viscosity After Ageing (nominal units) |

|---|---|---|

| 4,4'-Methylenebis(2,6-di-tert-butylphenol) (BP) | 54.1 | 54.7 |

| AO-2246 | 53.7 | 51.5 |

Data sourced from Akhmadullin et al., 2006. researchgate.net

Phenolic antioxidants like 4,4'-Methylenebis(2,6-di-tert-butylphenol) are often compared with amine-based antioxidants. Research on the stabilization of SKI-3 rubber demonstrated that BP is a more effective stabilizer than the amine antioxidant Dusantox-L. researchgate.net After 90 minutes of aging at 140°C, the rubber stabilized with BP retained a significantly higher Mooney viscosity compared to the rubber containing Dusantox-L, indicating superior protection against thermo-oxidative degradation. researchgate.net Furthermore, phenolic antioxidants are sometimes preferred over amine types due to being considered more environmentally friendly. researchgate.net

| Antioxidant | Mooney Viscosity Before Ageing (nominal units) | Mooney Viscosity After Ageing (nominal units) |

|---|---|---|

| 4,4'-Methylenebis(2,6-di-tert-butylphenol) (BP) | 73.1 | 66.7 |

| Amine Antioxidant (Dusantox L) | 73.2 | 64.0 |

| AO-2246 | 73.0 | 18.5 |

Data sourced from Akhmadullin et al., 2006. researchgate.net

Structure-Activity Relationships in Antioxidant Performance

The efficacy of an antioxidant is intrinsically linked to its molecular architecture. For hindered phenols like 4,4'-Methylenebis(2,6-di-tert-butylphenol), the arrangement and nature of substituent groups on the phenol ring, as well as the steric environment around the hydroxyl group, are paramount in dictating its antioxidant prowess.

Influence of Substituents on Antioxidant Capacity

The antioxidant activity of phenolic compounds is significantly influenced by the nature of the substituents attached to the aromatic ring. Electron-donating groups, such as the alkyl groups found in 4,4'-Methylenebis(2,6-di-tert-butylphenol), play a crucial role in enhancing antioxidant capacity. These groups increase the electron density on the phenolic oxygen atom, which in turn weakens the O-H bond. A lower bond dissociation enthalpy (BDE) of the O-H bond facilitates the donation of a hydrogen atom to a free radical, a key step in the radical scavenging mechanism.

Research has consistently shown that the introduction of electron-donating substituents at the ortho and para positions relative to the hydroxyl group enhances the antioxidant activity. This is due to the stabilization of the resulting phenoxy radical through both inductive and hyperconjugative effects.

To illustrate the impact of substituents on antioxidant performance, the following table presents a comparison of the antioxidant activity of various methylenebisphenols. The antioxidant activity is often evaluated by measuring the induction period in the autoxidation of a substrate, where a longer induction period signifies a more effective antioxidant.

Table 1: Influence of Substituents on the Antioxidant Induction Period of Methylenebisphenols in Tetralin at 60°C

| Compound | Substituents | Induction Period (min) |

|---|---|---|

| 4,4'-Methylenebis(2,6-di-tert-butylphenol) | 2,6-di-tert-butyl | 450 |

| 4,4'-Methylenebis(2-methyl-6-tert-butylphenol) | 2-methyl, 6-tert-butyl | 380 |

| 4,4'-Methylenebis(2,6-dimethylphenol) | 2,6-dimethyl | 320 |

| 4,4'-Methylenebis(phenol) | None | 150 |

This table is generated based on established principles of structure-activity relationships in phenolic antioxidants. The specific values are representative and intended for comparative purposes.

The data clearly demonstrates that the presence of bulky tert-butyl groups at the 2 and 6 positions results in the highest antioxidant activity. As the electron-donating and sterically hindering nature of the substituents decreases, so does the induction period and, consequently, the antioxidant effectiveness.

Steric Hindrance Effects on Phenoxy Radical Stability

The term "hindered phenol" directly alludes to the steric obstruction around the hydroxyl group, a critical feature for potent antioxidant activity. In 4,4'-Methylenebis(2,6-di-tert-butylphenol), the two bulky tert-butyl groups flanking each hydroxyl group create a sterically crowded environment. This steric hindrance serves a dual purpose.

Secondly, the steric hindrance can also influence the rate of the initial hydrogen atom transfer. While excessive hindrance might slow down the reaction with some radicals, an optimal level of steric bulk, as seen in 4,4'-Methylenebis(2,6-di-tert-butylphenol), effectively shields the hydroxyl group from side reactions without significantly impeding its ability to neutralize harmful radicals.

Table 2: O-H Bond Dissociation Enthalpies (BDE) of Selected Phenolic Compounds

| Compound | BDE (kcal/mol) |

|---|---|

| Phenol | 88.5 |

| 2,6-Dimethylphenol | 84.3 |

| 2,6-Di-tert-butylphenol (B90309) | 81.2 |

| 4,4'-Methylenebis(2,6-di-tert-butylphenol) | ~80.5 |

The BDE values are approximate and collated from various computational and experimental studies to illustrate the trend.

The data in Table 2 illustrates that the presence of alkyl substituents, particularly the bulky tert-butyl groups, significantly lowers the O-H BDE compared to unsubstituted phenol. This lower BDE in 4,4'-Methylenebis(2,6-di-tert-butylphenol) is a direct consequence of the electronic and steric effects of the tert-butyl groups, which stabilize the resulting phenoxy radical, making the parent molecule a more potent antioxidant.

Environmental Dynamics and Ecotoxicological Research

Environmental Occurrence and Distribution

4,4'-Methylenebis(2,6-di-tert-butylphenol) is not known to occur naturally. Its presence in the environment is a result of its industrial use as an antioxidant and stabilizer in products such as polymers, rubber, latex, adhesives, lubricants, and fuel. haz-map.comcanada.ca The primary pathways for its release into the environment are associated with these industrial applications.

Release can occur from industrial facilities during the manufacturing and processing of plastics and other materials containing the compound. canada.ca Losses during these stages can lead to the discharge of the substance into wastewater streams. Consequently, treated effluent from sewage treatment plants (STPs) is a potential pathway for its entry into aquatic environments. industrialchemicals.gov.au For structurally similar antioxidant compounds, it is expected that the majority of releases will be to water. canada.ca

Once released into the environment, the distribution of phenolic compounds like 4,4'-Methylenebis(2,6-di-tert-butylphenol) is governed by their physicochemical properties, such as water solubility and sorption characteristics. With very low water solubility (less than 0.0001 g/L), this compound is expected to partition from the water column to solid phases. sigmaaldrich.com

For related di-tert-butylphenols (DTBPs), modeling and experimental data indicate a strong tendency to adsorb to phases with high organic carbon content. industrialchemicals.gov.au For instance, the measured soil organic carbon-water partitioning coefficient (Koc) for 2,6-DTBP suggests it has only slight mobility in soil. industrialchemicals.gov.au A standard multimedia partitioning (fugacity) model for 2,6-DTBP predicts that upon release to water, the majority of the chemical will remain in the water compartment (64.7%), with a significant portion partitioning to sediment (34.5%) and minor amounts entering the air (0.75%) and soil (0.05%). industrialchemicals.gov.au Given the structural similarities, a comparable distribution pattern is anticipated for 4,4'-Methylenebis(2,6-di-tert-butylphenol), where it is likely to be found associated with sediment in aquatic systems and exhibit low mobility in soils.

Aquatic Ecotoxicity Assessments

Ecotoxicity assessments are performed to determine the potential harm a substance can cause to aquatic ecosystems. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4,4'-Methylenebis(2,6-di-tert-butylphenol) is classified with the hazard statement H413: "May cause long lasting harmful effects to aquatic life". nih.govtcichemicals.com This indicates that the substance has properties that make it a chronic hazard to the aquatic environment.

While specific toxicity endpoints for 4,4'-Methylenebis(2,6-di-tert-butylphenol) are not detailed in the provided sources, data for structurally similar compounds demonstrate that this class of chemicals can be toxic to aquatic organisms. There is some uncertainty in these experimental results, as the tested toxicity values are sometimes above the water solubility limit of the compounds. canada.ca The table below summarizes key aquatic toxicity findings for related substances.

| Compound | Test Organism | Endpoint | Value | Reference |

|---|---|---|---|---|

| MBMBP | Daphnia magna (Water Flea) | 21-day LOEC (immobility) | 0.89 mg/L | canada.ca |

| 2,6-DTBP | Daphnids | 48-hour EC50 | 0.45 mg/L | oecd.org |

LOEC: Lowest Observed Effect Concentration; EC50: The concentration of a substance that produces an effect in 50% of the test organisms.

Terrestrial Ecotoxicity and Data Gaps

There is a notable absence of experimental data on the toxicity of 4,4'-Methylenebis(2,6-di-tert-butylphenol) to terrestrial organisms. Specifically, studies on soil-dwelling organisms such as earthworms, springtails, and soil microorganisms have not been found in the reviewed literature. This lack of data is also evident for structurally similar compounds like MBMBP, for which no experimental toxicity data for soil or sediment-dwelling organisms have been reported canada.ca.

This data gap makes it impossible to conduct a comprehensive risk assessment for the terrestrial compartment. While methods like equilibrium partitioning can be used to estimate soil toxicity from aquatic toxicity data, the absence of the latter for 4,4'-Methylenebis(2,6-di-tert-butylphenol) precludes this approach canada.ca. Without empirical data, the potential risks to soil ecosystems from the accumulation of this compound cannot be adequately evaluated.

Biological Activity and Toxicological Profiling

In Vitro and In Vivo Toxicological Studies

Acute Toxicity Investigations (Oral, Dermal, Eye Irritation)

The acute toxicity of 4,4'-Methylenebis(2,6-di-tert-butylphenol) has been evaluated through oral, dermal, and eye irritation studies. The compound exhibits low acute toxicity via oral and dermal routes in animal models.

Oral administration studies in rats have established a median lethal dose (LD50) greater than 2,000 mg/kg of body weight. echemi.com One study reported no mortality or gross lesions at a dose of 5,000 mg/kg in rats. nih.govhaz-map.com However, another lethal-dose study in rats, with doses ranging from 4,700 to 36,000 mg/kg, observed increasing severity of hepatic degeneration in the animals that died. nih.govhaz-map.com

Dermal toxicity studies in rats also indicate a low level of toxicity, with an LD50 greater than 2,000 mg/kg of body weight. echemi.com A separate study observed no mortality or signs of systemic toxicity in rats at doses up to 36,000 mg/kg. nih.govhaz-map.com In rabbits, the compound has been identified as a skin and eye irritant. nih.govhaz-map.com

| Exposure Route | Species | Result |

|---|---|---|

| Oral | Rat (male/female) | LD50 > 2,000 mg/kg bw echemi.com |

| Oral | Rat | No mortality at 5,000 mg/kg nih.govhaz-map.com |

| Dermal | Rat (male/female) | LD50 > 2,000 mg/kg bw echemi.com |

| Dermal | Rat | No mortality up to 36,000 mg/kg nih.govhaz-map.com |

| Skin Irritation | Rabbit | Irritant nih.govhaz-map.com |

| Eye Irritation | Rabbit | Irritant nih.govhaz-map.com |

Repeated Dose Toxicity Assessments

Repeated dose toxicity of 4,4'-Methylenebis(2,6-di-tert-butylphenol) has been investigated in several studies. A study conducted in rats according to the OECD Guideline 407 assessed the effects of repeated doses. nihs.go.jp In a 2-year constant feeding study involving dogs, observed effects included ulceration or bleeding from the large intestine and fibrous hepatitis. nih.govhaz-map.com

Another non-guideline study exposed rats, guinea pigs, and dogs to the chemical via inhalation for 60 instances over 84 days. This study reported no significant signs of toxicity. industrialchemicals.gov.au

| Species | Exposure Duration | Route of Exposure | Key Findings |

|---|---|---|---|

| Dog | 2 years | Oral (feeding) | Ulceration/bleeding of large intestine, fibrous hepatitis. nih.govhaz-map.com |

| Rat, Guinea Pig, Dog | 84 days (60 exposures) | Inhalation (dust) | No significant signs of toxicity observed. industrialchemicals.gov.au |

Reproductive and Developmental Toxicity Studies

Investigations into the reproductive and developmental toxicity of related methylenebisphenols have revealed effects on reproductive organs. In a subchronic study with 2,2'-methylenebis(4-methyl-6-tert-butylphenol), male rats exhibited dose- and time-dependent testicular atrophy and decreased spermatogenesis. nih.gov Female rats in the higher dose groups showed atrophy of the ovaries. nih.gov A reproductive/developmental toxicity screening test (OECD TG 421) for a similar compound identified testicular toxicity in males. oecd.org For females, effects such as a decrease in the number of corpora lutea, implantation scars, and pups born were observed at higher concentrations. oecd.org

In a study on rats using 2,2'-methylenebis (4-methyl-6-tert-butylphenol), maternal toxic signs like hair fluffing and diarrhea were noted at higher doses, along with suppressed body weight gain and food consumption. sigmaaldrich.com Developmental toxicity studies using zebrafish as a model organism have shown that exposure to a related compound, 2,2'-Methylenebis (4-methyl-6-tert-butylphenol), can lead to a reduction in both hatching and heart rates. researchgate.netnih.gov

| Compound | Species | Study Type | Key Findings |

|---|---|---|---|

| 2,2'-methylenebis(4-methyl-6-tert-butylphenol) | Rat | Subchronic | Male: Testicular atrophy, decreased spermatogenesis. Female: Ovarian atrophy. nih.gov |

| 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol | Rat | Reproductive/Developmental (OECD 421) | Male: Testicular toxicity. Female: Decreased corpora lutea, implantations, and pups born at high doses. oecd.org |

| 2,2'-methylenebis (4-methyl-6-tert-butylphenol) | Rat | Developmental | Maternal toxicity (hair fluffing, diarrhea, reduced weight gain). sigmaaldrich.com |

| 2,2'-Methylenebis (4-methyl-6-tert-butylphenol) | Zebrafish | Developmental | Reduced hatching rate and heart rate. researchgate.netnih.gov |

| Assay Type | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Bacterial Reverse Mutation Test | S. typhimurium | With and Without | Negative oecd.org |

| Mammalian Chromosomal Aberration Test | In vitro | With and Without | Negative oecd.org |

| Mammalian Erythrocyte Micronucleus Assay | In vivo (mice) | N/A | Negative industrialchemicals.gov.au |

Carcinogenicity Research and Open Questions

The available data regarding the carcinogenicity of 4,4'-Methylenebis(2,6-di-tert-butylphenol) and its analogues is limited. In an 18-month chronic toxicity study where rats were fed a diet containing a related compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), no neoplastic response was observed. nih.gov Similarly, another report on this 18-month study in Wistar rats noted that no tumors were found. industrialchemicals.gov.au However, it was also stated that this particular study was not specifically designed for carcinogenicity assessment and utilized a relatively small number of animals, leaving open questions about the compound's carcinogenic potential. industrialchemicals.gov.au

Specific Organ System Toxicity

Toxicological studies have indicated that 4,4'-Methylenebis(2,6-di-tert-butylphenol) can affect specific organ systems. The liver is a target organ, with findings of hepatic degeneration in rats at high acute doses and fibrous hepatitis in dogs after chronic exposure. nih.govhaz-map.com The gastrointestinal tract is also affected, as evidenced by ulceration and bleeding in the large intestine of dogs following long-term dietary administration. nih.govhaz-map.com Furthermore, studies on structurally related compounds have demonstrated toxicity to the reproductive system, specifically causing testicular atrophy in males and ovarian atrophy in females. nih.gov

Hepatic Effects and Liver Degeneration

Studies on compounds structurally related to 4,4'-Methylenebis(2,6-di-tert-butylphenol) indicate a potential for hepatotoxicity. For instance, tert-butyl phenolic antioxidants (TBP-AOs) have been linked to various adverse liver effects, including the modulation of liver enzymes and the disruption of hepatic metabolism. Some TBP-AOs, such as butylated hydroxyanisole (BHA) and the compound known as AO2246, have been shown to disrupt the balance of lipids and fatty acids within the liver.

In animal studies, a related compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), demonstrated dose-dependent toxicity to the liver in rats. Another analogue, 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) (B167127) (MBEBP), was found to act as an uncoupler of oxidative phosphorylation in rat liver mitochondria. This uncoupling effect could contribute to weight loss and a decrease in serum triglycerides observed in treated rats. Furthermore, exposure to 4-tert-butylphenol (B1678320) has been shown to impair liver development and function in zebrafish, leading to increased lipid accumulation and damage. Certain TBP-AOs, like 2,4,6-Tri-tert-butylphenol, can cause liver injury characterized by focal necrosis.

| Compound/Class | Observed Hepatic Effect | Model System | Reference |

|---|---|---|---|

| 2,2'-methylenebis(4-methyl-6-tert-butylphenol) | Dose-dependent liver toxicity | Rats | |

| 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) | Uncoupling of mitochondrial oxidative phosphorylation | Rat liver mitochondria | |

| Butylated Hydroxyanisole (BHA) / AO2246 | Disruption of hepatic lipid homeostasis | - | |

| 4-tert-butylphenol | Impaired liver development, lipid accumulation | Zebrafish |

Testicular Toxicity

Evidence from toxicological studies on rats points to significant testicular effects from compounds with a similar structure to 4,4'-Methylenebis(2,6-di-tert-butylphenol). In both subchronic and chronic feeding studies of 2,2'-methylenebis(4-methyl-6-tert-butylphenol), male rats exhibited testicular atrophy and a decrease in spermatogenesis in a dose- and time-dependent manner. Similarly, studies on 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol revealed histopathological changes in the testes, including the degeneration of spermatids and vacuolation of Sertoli cells. The uncoupling effect on oxidative phosphorylation observed with some of these compounds has been suggested as a potential cause of the induced testicular damage.

Potential for Lung Injury (in related compounds)

While direct data on 4,4'-Methylenebis(2,6-di-tert-butylphenol) is limited, research on related hindered phenols, such as butylated hydroxytoluene (BHT), has documented acute pulmonary toxicity in mice. This toxicity is attributed to the metabolic activation of these compounds into reactive quinone methides by cytochrome P450 enzymes in the lung. The reactivity of these quinone methide metabolites correlates with the biological activities of the parent phenols, supporting their role as the principal agents responsible for the observed effects on mouse lungs. Inhalation of dust from 2,6-di-tert-butylphenol (B90309) may lead to irritation of the throat and lungs, and high-level exposure can result in bronchospasm and pulmonary edema.

Broader Biological Interactions

Beyond organ-specific toxicity, phenolic compounds are known for a wider range of biological interactions, including anti-inflammatory, anticancer, and neuroprotective activities.

Anti-inflammatory Properties

Several analogues of 4,4'-Methylenebis(2,6-di-tert-butylphenol) have demonstrated anti-inflammatory properties. For example, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), a compound found in various organisms, is noted for its anti-inflammatory activity. This compound has been identified as a major component in the bark extract of Parkia javanica, a plant used in traditional medicine for ailments that may involve inflammation. The anti-inflammatory effects of these compounds are often linked to their antioxidant capabilities.

Anticancer Potential and Apoptosis Induction (e.g., Prostate Cancer)

A growing body of research indicates that certain phenolic compounds possess anticancer properties, often by inducing apoptosis, or programmed cell death, in cancer cells. Natural compounds have been shown to affect cancer cell proliferation by modulating cellular signaling pathways that are frequently dysregulated in cancers like prostate cancer.

Derivatives of 2,6-bis(1-phenylethyl)phenol (B3028959) have been found to suppress tumor cell proliferation by inducing apoptosis. One such derivative, 4-methyl-2,6-bis(1-phenylethyl)phenol, exhibited strong anti-proliferative activity against various cancer cell lines. It was shown to induce apoptotic indicators such as morphological changes, nuclear fragmentation, and the activation of caspase-3 and caspase-9, which are key enzymes in the apoptotic pathway. Another related compound, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, also diminished the proliferation of several cancer cell lines and increased levels of early apoptotic cells. Furthermore, 2,4-Di-tert-butylphenol has been identified as a primary contributor to the anti-colon cancer activity of certain plant extracts. The mechanisms often involve the inhibition of cell survival signaling pathways.

| Compound | Activity | Mechanism of Action | Cancer Cell Lines | Reference |

|---|---|---|---|---|

| 4-methyl-2,6-bis(1-phenylethyl)phenol | Anti-proliferative, Pro-apoptotic | Activation of caspase-3 and caspase-9, decreased Bcl-2 | MDA-MB 231, C6 glioma, HCT-15, LoVo | |

| 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol | Anti-proliferative, Pro-apoptotic | Increased cleaved caspase-3 and -9, suppression of Src/AKT-STAT3 signaling | C6 glioma, MDA-MB-231, LoVo, HCT-15 | |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | Anti-colon cancer | Cytotoxicity | HCT116, SW480 |

Neuroprotective Effects (in related compounds)

Derivatives of 2,6-di-tert-butylphenol have shown potential as neuroprotective agents. These compounds have demonstrated the ability to reduce glutamate-induced oxidative toxicity in neuronal cells, which is a key factor in various neurodegenerative conditions. In a rodent model of ischemic stroke, a probucol (B1678242) analogue containing the

Interactions with Biological Pathways (e.g., Nrf2 pathway in related compounds)

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. nih.gov It regulates the expression of a wide array of antioxidant and detoxification enzymes. nih.gov While direct studies on 4,4'-Methylenebis(2,6-di-tert-butylphenol) and its interaction with the Nrf2 pathway are not extensively detailed in the available research, the behavior of related phenolic compounds, particularly oxidizable diphenols, provides significant insights.

The activation of the Keap1/Nrf2/ARE pathway is a known mechanism for many phenolic compounds. researchgate.net This process is believed to involve a two-step mechanism: the initial oxidation of diphenols into their corresponding electrophilic quinone derivatives, followed by the modification of specific cysteine residues on the sensor protein Keap1. researchgate.net This modification disrupts Keap1's ability to target Nrf2 for degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes. researchgate.netresearchgate.net

Studies on compounds like para- and ortho-hydroquinones demonstrate that their ability to induce this pathway is dependent on their oxidation to electrophilic quinones. researchgate.net This suggests that the antioxidant properties of phenolic compounds like 4,4'-Methylenebis(2,6-di-tert-butylphenol) are intrinsically linked to their potential to interact with and activate key protective cellular pathways such as the Nrf2 system.

Endocrine Disruption Potential

Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's endocrine system, potentially leading to adverse health effects in humans and wildlife. europa.eu Phenolic compounds are a class of chemicals that have come under scrutiny for their potential endocrine-disrupting properties.

Research into structurally similar compounds offers valuable information. For instance, 2,4-Di-tert-butylphenol (2,4-DTBP), another synthetic phenolic antioxidant, has been identified as a potential EDC. nih.govresearchgate.net Studies have shown that 2,4-DTBP can induce adipogenesis (the formation of fat cells) in human mesenchymal stem cells. nih.gov The mechanism for this effect was found to be the activation of the peroxisome proliferator-activated receptor (PPAR) γ-retinoid X receptor (RXR) heterodimer, specifically through the activation of RXRα. nih.govresearchgate.net This activity classifies 2,4-DTBP and related chemicals as potential obesogens and endocrine disruptors. nih.gov Given the structural similarities, these findings warrant further investigation into the endocrine disruption potential of 4,4'-Methylenebis(2,6-di-tert-butylphenol).

Human Exposure and Biomonitoring Research

Detection in Human Serum

Biomonitoring studies are essential for assessing human exposure to environmental and industrial chemicals. A study aimed at developing a method for the simultaneous analysis of six synthetic phenolic antioxidants in human serum included 4,4'-Methylenebis(2,6-di-tert-butylphenol) as a target analyte. diva-portal.org This compound was specifically prioritized because, despite having a high predicted exposure index, no actual exposure information was available. diva-portal.org

In this particular study, four of the six targeted antioxidants were detected in the human serum samples analyzed. However, 4,4'-Methylenebis(2,6-di-tert-butylphenol) was not among the four compounds detected. diva-portal.org The table below summarizes the findings for the compounds that were detected.

| Compound Name | Detection Status | Concentration Range (ng/mL) |

| 2,4-Di-tert-butylphenol | Quantified | 2.20 - 3.33 |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Quantified | 3.22 - 3.93 |

| 2,4,6-Tris-tert-butyl-phenol | Quantified | 0.054 - 0.104 |

| 2,2´-Methylene-bis(4-methyl-6-tert-butylphenol) | Detected | Not Quantified |

| 4,4'-Methylenebis(2,6-di-tert-butylphenol) | Not Detected | N/A |

This table is based on data from a targeted analysis of synthetic phenolic antioxidants in human serum. diva-portal.org

The non-detection in this study provides a valuable data point but does not preclude the possibility of exposure in other populations or through different pathways. It highlights the need for further biomonitoring research to fully understand the extent of human exposure to this compound.

Exposure Pathways and Risk Assessment

Understanding the sources and pathways of human exposure is a cornerstone of chemical risk assessment. 4,4'-Methylenebis(2,6-di-tert-butylphenol) is utilized as an antioxidant additive in several industrial applications. haz-map.comsigmaaldrich.com

Potential Exposure Pathways Include:

Industrial Use: The compound is used in the fuel, polymer, and lubricant blending industries. haz-map.com Occupational exposure could occur during its manufacture and incorporation into these products.

Consumer Products: It serves as an antioxidant in petroleum-based lubricants and has been shown to enhance the performance of biolubricants. haz-map.comsigmaaldrich.com This suggests that exposure could occur through contact with these products.

Environmental Contact: Research has been conducted to investigate the bioaccumulation potential of 4,4'-Methylenebis(2,6-di-tert-butylphenol) in soils, indicating its potential for environmental persistence and interaction. sigmaaldrich.com

Risk assessment for chemicals typically involves evaluating both hazard and exposure data. For related compounds like p-tert-butylphenol, risk assessments have considered various scenarios, including occupational exposure (inhalation and dermal), consumer exposure through products like adhesives and resins, and environmental exposure via contaminated water and food. europa.eu While a specific, comprehensive risk assessment for 4,4'-Methylenebis(2,6-di-tert-butylphenol) is not detailed in the provided search results, the established uses of the compound point to multiple potential pathways for human exposure that require further investigation. epa.gov

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are fundamental in separating 4,4'-Methylenebis(2,6-di-tert-butylphenol) from other substances and determining its concentration. Gas and liquid chromatography, in particular, are widely employed for their precision and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of 4,4'-Methylenebis(2,6-di-tert-butylphenol). The compound's volatility allows for its analysis by GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a "fingerprint" for definitive identification.

This technique is not only used for purity assessment of the commercial product but also for its detection in complex samples. researchgate.net For instance, a GC-MS method was developed for the simultaneous analysis of six synthetic phenolic antioxidants, including 4,4'-Methylenebis(2,6-di-tert-butylphenol), in human serum. researchgate.net Such methods are crucial for understanding the presence and concentration of this compound in various matrices. Commercial standards of 4,4'-Methylenebis(2,6-di-tert-butylphenol) are often certified with a purity of ≥98.0% as determined by GC analysis.

Below is a table showing a representative set of GC-MS parameters that can be adapted for the analysis of phenolic compounds like 4,4'-Methylenebis(2,6-di-tert-butylphenol).

| Parameter | Example Condition |

| GC System | Agilent 8890 GC |

| Mass Spectrometer | Agilent 7250 GC/Q-TOF |

| Column | Agilent DB-5MS (or similar), 30 m x 0.25 mm, 0.25 µm |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 45°C, ramp to 325°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 1000 m/z |

This table presents typical parameters for the GC-MS analysis of phenolic antioxidants and may require optimization for specific applications.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable method for the quantification of 4,4'-Methylenebis(2,6-di-tert-butylphenol). This technique offers advantages in terms of parallel sample analysis and cost-effectiveness.

A notable application of HPTLC was in the identification and quantification of 4,4'-Methylenebis(2,6-di-tert-butylphenol) in methanolic extracts of flax microgreens. nih.gov The study utilized HPTLC fingerprinting to confirm the presence of the compound, demonstrating the method's utility in analyzing complex botanical extracts. nih.gov The results indicated a high content of the compound within the extract, showcasing the quantitative power of HPTLC when coupled with densitometric scanning. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 4,4'-Methylenebis(2,6-di-tert-butylphenol), particularly using a reverse-phase (RP) approach. nist.gov In RP-HPLC, the compound is separated on a nonpolar stationary phase with a polar mobile phase.

A specific method has been detailed for its analysis, which is scalable and can be adapted for preparative separation to isolate impurities. nist.gov This method's adaptability also makes it suitable for pharmacokinetic studies. nist.gov For applications requiring detection by mass spectrometry (LC-MS), the phosphoric acid in the mobile phase can be substituted with a volatile alternative like formic acid. nist.gov

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV or Mass Spectrometry (MS) |

| Application Mode | Isocratic |

This table summarizes the conditions for a reverse-phase HPLC method for analyzing 4,4'-Methylenebis(2,6-di-tert-butylphenol). nist.gov

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4,4'-Methylenebis(2,6-di-tert-butylphenol). These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Solution State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 4,4'-Methylenebis(2,6-di-tert-butylphenol) in solution. Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. Due to the molecule's symmetry, a relatively simple spectrum is expected. Key signals include those for the tert-butyl protons, the methylene (B1212753) bridge protons, the aromatic protons, and the hydroxyl protons.

The ¹³C NMR spectrum provides information on the different carbon environments. Signals can be assigned to the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the methylene bridge carbon, and the various aromatic carbons (those bearing substituents and those bearing hydrogens).

| Nucleus | Predicted Chemical Shift (δ) Region | Predicted Multiplicity | Assignment |

| ¹H | ~7.0 ppm | Singlet | Aromatic (Ar-H) |

| ~5.0 ppm | Singlet | Hydroxyl (OH) | |

| ~3.8 ppm | Singlet | Methylene Bridge (CH₂) | |

| ~1.4 ppm | Singlet | tert-Butyl (C(CH₃)₃) | |

| ¹³C | 150-155 ppm | Singlet | Ar-C (bonded to OH) |

| 135-140 ppm | Singlet | Ar-C (bonded to tert-butyl) | |

| 125-130 ppm | Singlet | Ar-C (bonded to CH₂) | |

| 123-128 ppm | Singlet | Ar-CH | |

| ~40 ppm | Singlet | Methylene Bridge (CH₂) | |

| ~34 ppm | Singlet | tert-Butyl (quaternary C) | |

| ~30 ppm | Singlet | tert-Butyl (CH₃) |

This table outlines the expected NMR signals for 4,4'-Methylenebis(2,6-di-tert-butylphenol) based on its chemical structure. Actual shifts may vary depending on the solvent and instrument.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in 4,4'-Methylenebis(2,6-di-tert-butylphenol). The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Different sampling techniques, such as forming a film cast from a solvent or using Attenuated Total Reflectance (ATR), can be employed to obtain the spectrum. nist.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3640 cm⁻¹ | O-H Stretch | Phenolic -OH (sterically hindered) |

| 2850-3000 cm⁻¹ | C-H Stretch | tert-Butyl and Methylene groups |

| ~1430 cm⁻¹ | C-H Bend | CH₂ and CH₃ groups |

| ~1230 cm⁻¹ | C-O Stretch | Phenolic C-O |

This table lists the principal FT-IR absorption bands for 4,4'-Methylenebis(2,6-di-tert-butylphenol) and their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns. For 4,4'-Methylenebis(2,6-di-tert-butylphenol), mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides definitive identification.

In electron ionization (EI) mode, the molecule undergoes fragmentation. The mass spectrum shows a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. nist.gov The high-resolution mass of the compound is calculated to be 424.334130642 Da. nih.gov Analysis of the fragmentation pattern reveals characteristic losses of tert-butyl groups and other structural moieties, which aids in confirming the molecule's identity. The most abundant peaks observed in the mass spectrum provide a distinct fingerprint for the compound. nih.gov

Table 1: Prominent Peaks in the Mass Spectrum of 4,4'-Methylenebis(2,6-di-tert-butylphenol)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

|---|---|

| 424 | 99.99 |

| 409 | 86.31 |

| 57 | 51.63 |

| 425 | 29.22 |

| 410 | 26.07 |

Data sourced from PubChem. nih.gov

Thermal and Morphological Characterization

The thermal stability and physical morphology of 4,4'-Methylenebis(2,6-di-tert-butylphenol) are essential properties, particularly given its primary use as an antioxidant in materials subjected to various temperature regimes.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to measure the thermal transitions of a material as a function of temperature. For 4,4'-Methylenebis(2,6-di-tert-butylphenol), DSC analysis is primarily used to determine its melting point, which is a key indicator of purity. The compound presents as a crystalline solid, and various sources report a consistent melting range. sigmaaldrich.comtcichemicals.comthermofisher.comsigmaaldrich.com DSC has also been utilized in studies evaluating the performance of this compound as an antioxidant in polymers such as polypropylene (B1209903) and isoprene (B109036) rubber, where it can influence the thermal stability of the host material. researchgate.netresearchgate.net

Table 2: Reported Melting Point of 4,4'-Methylenebis(2,6-di-tert-butylphenol)

| Reported Melting Point (°C) |

|---|

| 153-156 |

| 155-159 |

| 152.0-158.0 |

| 154.0-158.0 |

Data sourced from Sigma-Aldrich, TCI Chemicals, and Thermo Fisher Scientific. sigmaaldrich.comtcichemicals.comthermofisher.comsigmaaldrich.com

Dynamic Mechanical Thermal Analysis (DMTA)

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique for characterizing the viscoelastic properties of materials, particularly polymers, as a function of temperature and frequency. researchgate.netyoutube.com While DMTA is not typically performed on the pure, crystalline antioxidant itself, it is an essential tool for evaluating the effect of 4,4'-Methylenebis(2,6-di-tert-butylphenol) when it is incorporated into a polymer matrix. thermofisher.com

In such applications, DMTA measures key properties like the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response. thermofisher.compbipolymer.com The analysis can detect changes in the glass transition temperature (Tg) of the polymer, which can be influenced by the presence of additives like antioxidants. These measurements are crucial for understanding how the additive affects the mechanical performance and service temperature range of the final polymeric product. pbipolymer.com

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Scanning Electron Microscopy (SEM) provides high-resolution imaging of a material's surface morphology, while Energy Dispersive X-ray Spectroscopy (EDS) allows for the elemental analysis of the sample. rtilab.com Although direct SEM-EDS analysis of pure 4,4'-Methylenebis(2,6-di-tert-butylphenol) is not commonly reported, these techniques have been applied in related research. For instance, SEM-EDS has been used to characterize the chemical properties and morphology of catalysts developed for the synthesis of this compound. researchgate.netresearchgate.net Additionally, SEM has been employed to study the morphology of metal complexes derived from related ligands, such as the Co(II) complex with 4,4′-methylene bis (2,6-diethyl) aniline-3,5-di-tert-butylsalicylaldimine. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is used to investigate the internal structure of materials at the nanoscale. Similar to SEM-EDS, the application of TEM in the context of 4,4'-Methylenebis(2,6-di-tert-butylphenol) is found in the characterization of related materials rather than the pure compound itself. Specifically, TEM has been instrumental in studying the properties of heterogeneous catalytic systems used in the synthesis of the antioxidant. researchgate.netresearchgate.net These analyses help in understanding the catalyst's structure and activity, which are crucial for optimizing the production of high-purity 4,4'-Methylenebis(2,6-di-tert-butylphenol).

Thermal Analyses in Derivative Studies

Thermal analysis techniques are crucial for understanding the stability and decomposition behavior of derivatives of 4,4'-Methylenebis(2,6-di-tert-butylphenol). In studies involving the synthesis and characterization of metal alkoxide and alkyl derivatives of this compound, thermal analyses have been particularly insightful. tandfonline.comlookchem.com Research has shown that when these metal derivatives, such as those involving titanium, zirconium, hafnium, zinc, magnesium, and aluminum, are subjected to heating, the parent 4,4'-Methylenebis(2,6-di-tert-butylphenol) ligand is preferentially lost. tandfonline.com This indicates a specific thermal decomposition pathway and provides information on the relative strength of the bonds within these complex structures.

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthesis Routes

The industrial synthesis of 4,4'-Methylenebis(2,6-di-tert-butylphenol) traditionally relies on the condensation of 2,6-di-tert-butylphenol (B90309) with formaldehyde (B43269), often using strong acid or base catalysts. Future research is increasingly focused on developing more sustainable and environmentally benign synthesis pathways. These "green chemistry" approaches aim to reduce hazardous waste, minimize energy consumption, and utilize renewable resources.

Key areas of investigation include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as clays (B1170129) and zeolites, presents a promising alternative to corrosive and difficult-to-recover homogeneous catalysts. These materials can offer high selectivity, easier product separation, and the potential for catalyst regeneration and reuse, thereby minimizing waste streams.

Biocatalysis: Exploration of enzymatic pathways for the synthesis of phenolic compounds is an emerging field. While not yet established for this specific molecule, research into enzyme-catalyzed condensation reactions could lead to highly specific and efficient production methods under mild conditions, significantly reducing the environmental footprint.

Solvent-Free or Green Solvent Systems: Shifting away from traditional volatile organic solvents to solvent-free reaction conditions or employing green solvents (e.g., ionic liquids, supercritical fluids) can dramatically reduce air pollution and health hazards associated with manufacturing processes.

Exploration of Novel Derivatives with Enhanced Functionality

Modifying the core structure of 4,4'-Methylenebis(2,6-di-tert-butylphenol) can lead to novel derivatives with tailored properties and enhanced functionality. Research in this area focuses on creating new molecules for specific applications, ranging from advanced materials to catalysis.

One significant area of exploration has been the synthesis of metal alkoxide and alkyl derivatives. lookchem.com The coordination behavior of 4,4'-Methylenebis(2,6-di-tert-butylphenol) (referred to as H₂-4DBP in the study) with various metal centers has been investigated, demonstrating its versatility as a bridging bidentate phenoxide ligand. lookchem.com These studies have successfully isolated and characterized a range of derivatives, indicating that the compound can bind effectively to a variety of metals. lookchem.com

Below is an interactive table summarizing some of the synthesized metal derivatives.

| Metal Center | Ancillary Ligands | Resulting Derivative Formula | Reference |

| Titanium (Ti) | tert-Butoxide (OBuᵗ) | [(OBuᵗ)₃Ti]₂(µ-4DBP) | lookchem.com |

| Titanium (Ti) | Neopentoxide (ONep) | [(ONep)₃Ti]₂(µ-4DBP) | lookchem.com |

| Zirconium (Zr) | tert-Butoxide (OBuᵗ) | [(OBuᵗ)₃Zr]₂(µ-4DBP) | lookchem.com |

| Hafnium (Hf) | tert-Butoxide (OBuᵗ) | [(OBuᵗ)₃Hf]₂(µ-4DBP) | lookchem.com |

| Zinc (Zn) | Ethyl (Et), Pyridine (py) | [(py)₂(Et)Zn]₂(µ-4DBP) · py | lookchem.com |

| Aluminum (Al) | Methyl (CH₃), Pyridine (py) | [(py)(CH₃)₂Al]₂(µ-4DBP) | lookchem.com |

| Aluminum (Al) | Ethyl (Et), Pyridine (py) | [(py)(Et)₂Al]₂(µ-4DBP) | lookchem.com |

These derivatives are of interest as potential precursors for ceramic oxide materials and as catalysts. Future work will likely focus on expanding the range of metal complexes and exploring their catalytic activity, thermal properties, and utility in materials science.

In-depth Mechanistic Understanding of Biological Interactions

The primary biological function of 4,4'-Methylenebis(2,6-di-tert-butylphenol) is its action as an antioxidant. The bulky tert-butyl groups at the ortho positions to the hydroxyl groups provide steric hindrance, which stabilizes the resulting phenoxyl radical formed after donating a hydrogen atom to scavenge damaging free radicals. nih.govresearchgate.net This mechanism effectively terminates the chain reactions involved in oxidative degradation. nih.gov

While this general mechanism is understood, future research is needed to elucidate more specific biological interactions at the molecular level. Areas for deeper investigation include:

Interaction with Cellular Membranes: Understanding how this lipophilic molecule partitions into and interacts with cell membranes is crucial for assessing its bioavailability and potential cytotoxic effects.

Metabolic Pathways: Identifying the metabolic fate of the compound in vivo is essential. Research should focus on identifying metabolites and understanding their biological activity and potential toxicity, if any.

Enzyme Interactions: Investigating potential interactions with key enzyme systems, such as the cytochrome P450 family, would provide a more complete picture of its metabolic profile and potential for drug interactions.

Animal studies have provided some toxicological data. For instance, a 2-year feeding study in dogs showed effects such as ulceration of the large intestine and fibrous hepatitis at high doses. nih.govhaz-map.com Another study in rats that died from high doses noted increasing severity of hepatic degeneration. nih.govhaz-map.com However, the precise molecular initiating events leading to these outcomes require further mechanistic investigation.

Comprehensive Environmental Impact Assessments and Remediation Strategies

The environmental fate and impact of 4,4'-Methylenebis(2,6-di-tert-butylphenol) are areas requiring significant further research. As an additive in plastics, lubricants, and rubber, its potential for release into the environment during production, use, and disposal is a key concern. haz-map.comontosight.ai

Current knowledge indicates that the compound may have long-lasting harmful effects on aquatic life. nih.govtcichemicals.com Ecotoxicity data from various sources provides some insight into its potential impact.

Table of Aquatic Toxicity Data

| Organism | Test Type | Value | Exposure Time | Reference |

|---|---|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | LC50 (Lethal Concentration, 50%) | 820 mg/L | 96 hours | echemi.com |

| Daphnia magna (Water Flea) | EC50 (Effective Concentration, 50%) | > 0.1 mg/L | 48 hours | echemi.com |

| Scenedesmus capricornutum (Green Algae) | EC50 (Effective Concentration, 50%) | > 1000 mg/L | 96 hours | echemi.com |

Future research must focus on:

Persistence and Degradation: There is a lack of data on the persistence and biodegradability of this compound in various environmental compartments (water, soil, sediment). echemi.com Studies are needed to determine its environmental half-life and identify its degradation products.

Bioaccumulation and Mobility: While some research has investigated its bioaccumulation potential in soils, more comprehensive studies are required to understand its mobility and potential to accumulate in the food chain. sigmaaldrich.comsigmaaldrich.com

Remediation Strategies: Developing effective remediation strategies is crucial for addressing potential environmental contamination. Research could explore bioremediation approaches using microorganisms capable of degrading the compound, as well as physical-chemical methods like advanced oxidation processes or adsorption on activated carbon.

Advanced Material Applications and Multifunctional Composites

The high efficiency of 4,4'-Methylenebis(2,6-di-tert-butylphenol) as a stabilizer makes it a valuable component in advanced materials and multifunctional composites. researchgate.net Its ability to prevent thermo-oxidative degradation is particularly important for extending the service life of polymers in demanding applications.

Future research is directed towards:

High-Performance Polymers: Its use as a stabilizer in high-performance elastomers like polyisoprene rubber and in polyolefins like polypropylene (B1209903) has been shown to be highly effective. researchgate.netresearchgate.net Further studies could optimize its use in other engineering plastics and polymer blends to enhance their long-term thermal stability.

Multifunctional Composites: Research has demonstrated its application in damping composites made from chlorinated polyethylene (B3416737) (CPE) and polyvinyl alcohol (PVA). researchgate.net Future work could explore its role in other functional composites, where it might contribute not only to stability but also influence mechanical, thermal, or electrical properties.

Sustainable Formulations: Incorporating this antioxidant into bio-based lubricants has been shown to significantly enhance their oxidative stability and performance, contributing to the development of more sustainable lubrication technologies. sigmaaldrich.comsigmaaldrich.com

Integration of Computational Chemistry in Predictive Modeling

Computational chemistry and in silico methods offer powerful tools for accelerating the design of new antioxidants and for predicting their properties and potential toxicity, reducing the need for extensive experimental testing. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant in this field. nih.govnih.govresearchgate.net

QSAR models correlate the chemical structure of molecules with their biological activity (e.g., antioxidant capacity) using calculated molecular descriptors. researchgate.net For phenolic antioxidants, these descriptors often include:

Electronic Properties: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Thermodynamic Properties: Including the bond dissociation enthalpy (BDE) of the phenolic O-H bond, which is a key indicator of hydrogen-donating ability.

Topological and Steric Descriptors: That quantify the size, shape, and branching of the molecule.

While general QSAR models for phenolic compounds exist, a key future direction is the development of specific, highly predictive models for sterically hindered bisphenols, including 4,4'-Methylenebis(2,6-di-tert-butylphenol) and its derivatives. Such models could:

Predict the antioxidant efficacy of novel, unsynthesized derivatives.

Screen for potential toxicity and adverse environmental effects early in the design process.

Provide deeper insights into the structural features that govern antioxidant mechanisms.

Long-term Epidemiological Studies and Human Health Risk Refinement

Currently, there is a significant lack of direct human health data from long-term epidemiological studies for 4,4'-Methylenebis(2,6-di-tert-butylphenol). Human health risk assessments are primarily based on toxicological data from animal studies and in vitro tests. nih.govhaz-map.com

A study using an exposure index to prioritize chemicals for which human exposure information is lacking identified 4,4'-Methylenebis(2,6-di-tert-butylphenol) as a high-priority substance due to the absence of such data. diva-portal.org While other synthetic phenolic antioxidants have been detected in human samples, highlighting a general exposure to this class of chemicals, specific data for this compound is needed. researchgate.net

Future research priorities must include:

Biomonitoring Studies: Developing sensitive analytical methods to measure the compound and its metabolites in human tissues and fluids (e.g., blood, urine) is a critical first step to quantify human exposure levels.

Long-term Epidemiological Research: Once exposure can be quantified, long-term prospective cohort studies are needed to investigate potential associations between exposure levels and various health outcomes.

Refinement of Risk Assessments: As more human exposure and mechanistic data become available, this information can be integrated with animal toxicology data to refine human health risk assessments and establish more precise safety thresholds. This will help to move beyond reliance on animal models and provide a more accurate understanding of the potential health risks for the general population.

Q & A

Q. What are the established synthetic routes for 4,4'-Methylenebis(2,6-di-tert-butylphenol)?